molecular formula C8H16N2O2 B082271 ethyl N-[(Z)-pentylideneamino]carbamate CAS No. 14702-38-6

ethyl N-[(Z)-pentylideneamino]carbamate

Cat. No. B082271
CAS RN: 14702-38-6
M. Wt: 172.22 g/mol
InChI Key: BGIKJBSQAIYZSW-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[(Z)-pentylideneamino]carbamate, also known as carbendazim, is a chemical compound that belongs to the benzimidazole family. It is a white crystalline solid that is soluble in water, methanol, and ethanol. Carbendazim is primarily used as a fungicide to control various plant diseases caused by fungi. In addition to its use in agriculture, carbendazim has also been studied for its potential applications in scientific research.

Mechanism Of Action

Carbendazim exerts its antifungal and anticancer effects by inhibiting the function of microtubules. Microtubules are essential for cell division and growth, and ethyl N-[(Z)-pentylideneamino]carbamate disrupts their function by binding to the β-tubulin subunit. This disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

Carbendazim has been shown to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. This oxidative stress can lead to DNA damage and cell death. Carbendazim has also been shown to disrupt the function of mitochondria, leading to decreased ATP production and increased apoptosis.

Advantages And Limitations For Lab Experiments

Carbendazim has several advantages and limitations for use in lab experiments. Its antifungal and anticancer effects make it a useful tool for studying these diseases. However, its potential toxicity and side effects must be taken into consideration when using it in experiments. Additionally, ethyl N-[(Z)-pentylideneamino]carbamate may not be effective against all types of fungi or cancer cells, and its efficacy may vary depending on the specific cell type or disease being studied.

Future Directions

There are several future directions for research on ethyl N-[(Z)-pentylideneamino]carbamate. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy against different types of cancer cells and to optimize its dosing and delivery. Another area of interest is its potential use in combination with other antifungal or anticancer agents to improve treatment outcomes. Additionally, further studies are needed to determine the potential environmental impact of ethyl N-[(Z)-pentylideneamino]carbamate and to develop safer and more sustainable alternatives.

Synthesis Methods

The synthesis of ethyl N-[(Z)-pentylideneamino]carbamate involves the reaction of 2-aminobenzimidazole with ethyl chloroformate and a primary amine, such as pentylamine, in the presence of a base, such as triethylamine. The reaction yields ethyl N-[(Z)-pentylideneamino]carbamate as a white crystalline solid with a yield of approximately 70%.

Scientific Research Applications

Carbendazim has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of various fungi, including Aspergillus niger, Candida albicans, and Fusarium solani. Carbendazim has also been studied for its potential use as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

CAS RN

14702-38-6

Product Name

ethyl N-[(Z)-pentylideneamino]carbamate

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl N-[(Z)-pentylideneamino]carbamate

InChI

InChI=1S/C8H16N2O2/c1-3-5-6-7-9-10-8(11)12-4-2/h7H,3-6H2,1-2H3,(H,10,11)/b9-7-

InChI Key

BGIKJBSQAIYZSW-CLFYSBASSA-N

Isomeric SMILES

CCCC/C=N\NC(=O)OCC

SMILES

CCCCC=NNC(=O)OCC

Canonical SMILES

CCCCC=NNC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.